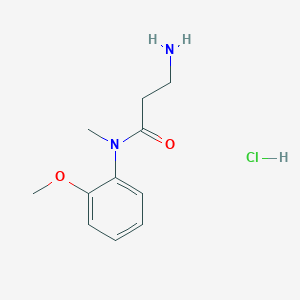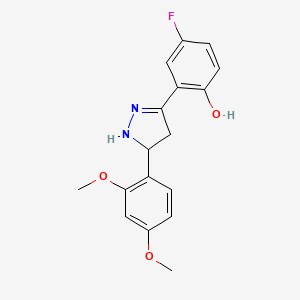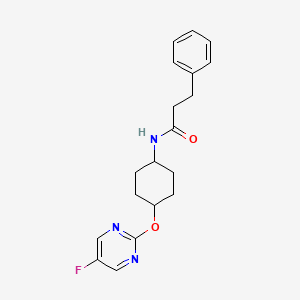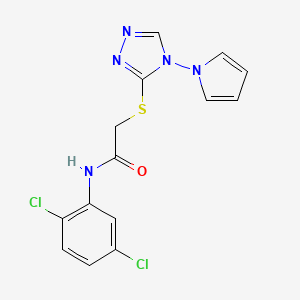![molecular formula C23H23N3OS B2858524 2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034588-67-3](/img/structure/B2858524.png)
2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound that has shown promising results in scientific research. It is a pyrrolopyrimidine derivative and has been synthesized using various methods. The compound has been investigated for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
This compound has been evaluated for its potential as a neuroprotective and anti-neuroinflammatory agent. Research suggests that derivatives of pyrimidine, such as this compound, can be beneficial in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. They exhibit properties that may protect neurons and reduce inflammation in the brain .
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds related to the one , have been synthesized and screened for their efficacy against tuberculosis. Some derivatives have shown significant activity against Mycobacterium tuberculosis and Mycobacterium bovis, indicating the potential of these compounds as antitubercular agents .
Anti-fibrotic Activities
Compounds with a pyrimidine structure have been found to exhibit anti-fibrotic activities. They have been compared to known anti-fibrotic drugs like Pirfenidone and have shown promising results, suggesting that they could be developed into effective treatments for fibrotic diseases .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Mode of Action
The compound interacts with its targets, potentially leading to the inhibition of endoplasmic reticulum (ER) stress and apoptosis . It may also inhibit the NF-kB inflammatory pathway , which is involved in the regulation of immune responses.
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways can lead to decreased inflammation and apoptosis, which are critical in the pathogenesis of various diseases.
Pharmacokinetics
Similar compounds have shown promising neuroprotective and anti-inflammatory properties , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These effects suggest that the compound has potential neuroprotective and anti-inflammatory properties.
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-7-phenyl-3-propyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-3-13-26-22(27)21-20(19(14-24-21)18-7-5-4-6-8-18)25-23(26)28-15-17-11-9-16(2)10-12-17/h4-12,14,24H,3,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKIJWNYCPSPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Indolizin-2-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2858450.png)
![2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine](/img/structure/B2858451.png)




![2-[8-(Cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2858459.png)

![3-[(4-methylphenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B2858462.png)

![6-fluoro-3-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}quinazolin-4(3H)-one](/img/structure/B2858464.png)